![molecular formula C20H16O7 B1213288 Idarubicinone CAS No. 60660-75-5](/img/structure/B1213288.png)
Idarubicinone
Overview
Description
Synthesis Analysis
The synthesis of Idarubicinone involves a novel approach using a polynuclear arene , specifically tetracene , as a starting template. Unlike traditional methods based on annulations, this approach aims to achieve the desired target molecule by functionalizing the tetracene scaffold. Key steps in the synthesis include Co- and Ru-catalyzed arene oxidation and arenophile-mediated dearomative hydroboration . These strategic transformations allow rapid and controlled access to Idarubicinone in just five operations .
Scientific Research Applications
Cancer Chemotherapy
Idarubicinone is a key component of anthracyclines, a class of drugs widely used in cancer chemotherapy . It has been used in the treatment of a variety of cancers due to its potent cytotoxicity .
Breast and Bladder Cancers Treatment
Idarubicinone is used in the treatment of breast and bladder cancers . Its pronounced lipophilicity enhances cellular permeability, leading to accelerated nuclear sequestration .
Childhood Solid Tumors and Soft Tissue Sarcomas Treatment
Idarubicinone is also used in the treatment of childhood solid tumors and soft tissue sarcomas . Its ability to inhibit cancer cell growth makes it a valuable tool in combating these types of cancers .
Treatment of Aggressive Lymphomas
Aggressive lymphomas have also been treated with Idarubicinone . The drug’s broad-spectrum anticancer activity makes it a versatile tool in the fight against various forms of cancer .
Leukemia Treatment
Idarubicinone is primarily used as an antileukemic drug for multiple myeloma, acute myeloid leukemia, acute lymphocytic leukemia, and Kaposi’s sarcoma . Its effectiveness in these areas underscores its importance in cancer therapy .
Drug Delivery Research
Research is being conducted into harnessing nanotechnology for Idarubicin delivery in cancer therapy . This includes the development of lipid-based nanoparticles, polymeric nanocarriers, carbonaceous nanostructures, and inorganic nanoparticles .
Overcoming Drug Resistance
Efforts are being made to overcome Idarubicin drug resistance . This involves exploring co-delivery formulations of Idarubicin in conjunction with other anti-cancer agents .
Synthesis Research
Research into the synthesis of Idarubicinone is ongoing . This involves a conceptually different approach using a polynuclear arene as a starting template .
properties
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-YUNKPMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976091 | |
Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
CAS RN |
60660-75-5 | |
Record name | 4-Demethoxydaunomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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